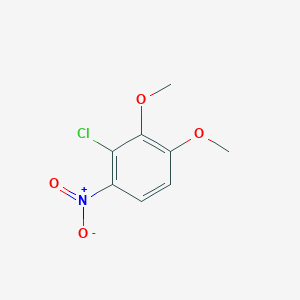

2-Chloro-3,4-dimethoxy-1-nitrobenzene

説明

Molecular Formula and Atomic Composition (C₈H₈ClNO₄)

2-Chloro-3,4-dimethoxy-1-nitrobenzene is characterized by the molecular formula C₈H₈ClNO₄, indicating its composition of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms. This aromatic compound has a molecular weight of 217.60 g/mol. The atomic composition can be understood by examining the functional groups present in the molecule:

| Atom | Count | Distribution in Molecular Structure |

|---|---|---|

| Carbon (C) | 8 | 6 in benzene ring, 2 in methoxy groups |

| Hydrogen (H) | 8 | 2 attached to benzene ring, 6 in methoxy groups |

| Chlorine (Cl) | 1 | Substituent at position 2 |

| Nitrogen (N) | 1 | Part of nitro group at position 1 |

| Oxygen (O) | 4 | 2 in nitro group, 2 in methoxy groups |

The physical properties of this compound include:

- Computed boiling point: 333.5±37.0 °C

- Computed density: 1.349±0.06 g/cm³

- Physical state: Typically appears as a solid at room temperature

The presence of both electron-withdrawing groups (chlorine and nitro) and electron-donating groups (methoxy) creates a unique electronic distribution that influences the compound's chemical behavior and reactivity patterns.

Substituent Positioning on the Benzene Ring (Cl at C2, NO₂ at C1, OCH₃ at C3 and C4)

The benzene ring of this compound features four substituents positioned at specific carbon atoms according to conventional numbering:

| Position | Substituent | Electronic Effect | Steric Influence |

|---|---|---|---|

| C1 | Nitro (NO₂) | Strong electron-withdrawing | Moderate steric hindrance |

| C2 | Chlorine (Cl) | Electron-withdrawing (inductive), electron-donating (resonance) | Low steric hindrance |

| C3 | Methoxy (OCH₃) | Electron-donating | Moderate steric hindrance |

| C4 | Methoxy (OCH₃) | Electron-donating | Moderate steric hindrance |

This specific arrangement creates a distinctive electronic environment around the benzene ring. The nitro group at position 1 significantly decreases electron density in the ring through both inductive and resonance effects. The chlorine atom at position 2, while electronegative, has a less pronounced electron-withdrawing effect than the nitro group and can donate electrons through resonance.

The two methoxy groups at positions 3 and 4 are strong electron-donating groups that increase electron density in the ring, particularly at ortho and para positions relative to their attachment points. This creates an electronic push-pull system within the molecule, with electron density being pushed by the methoxy groups and pulled by the nitro group and chlorine atom.

The adjacent positioning of the nitro group and chlorine atom (positions 1 and 2) creates a region of electron deficiency, while the methoxy groups (positions 3 and 4) create a region of higher electron density. This electronic distribution affects the compound's reactivity profile, particularly in electrophilic and nucleophilic substitution reactions.

Structural Isomerism and Constitutional Variants

This compound belongs to a family of constitutional isomers with the molecular formula C₈H₈ClNO₄. These isomers share the same atomic composition but differ in the connectivity or arrangement of their atoms, specifically in the positions of the substituents around the benzene ring.

| Compound Name | CAS Number | Substituent Positions |

|---|---|---|

| This compound | 1393442-37-9 | NO₂ at C1, Cl at C2, OCH₃ at C3 and C4 |

| 1-Chloro-2,4-dimethoxy-5-nitrobenzene | 119-21-1 | Cl at C1, OCH₃ at C2 and C4, NO₂ at C5 |

| 1-Chloro-3,5-dimethoxy-2-nitrobenzene | 90-25-5 | Cl at C1, NO₂ at C2, OCH₃ at C3 and C5 |

| 4-Chloro-2,5-dimethoxynitrobenzene | Not provided | Cl at C4, OCH₃ at C2 and C5, NO₂ position varies |

While disubstituted benzenes have three possible isomers (ortho, meta, and para), tetrasubstituted benzenes like this compound have more complex isomerism patterns due to the increased number of possible arrangements.

Each constitutional isomer exhibits distinct physical and chemical properties due to the different electronic and steric environments created by the unique arrangement of substituents. These differences affect properties such as melting point, solubility, reactivity, and spectroscopic characteristics.

The identification and differentiation of these isomers are crucial in organic synthesis and chemical analysis. Techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are commonly employed to distinguish between these constitutional variants based on their unique spectral fingerprints.

Smiles Notation and 2D/3D Conformational Representation

The structural representation of this compound can be expressed through various chemical notation systems and conformational models:

| Representation Type | Notation/Description |

|---|---|

| SMILES Notation | COC1=C(C(=C(C=C1)N+[O-])Cl)OC |

| InChI | InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 |

| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N |

| 2D Structure | Benzene ring with substituents at specified positions |

| 3D Conformation | Planar benzene ring with variably oriented substituents |

The SMILES (Simplified Molecular Input Line Entry System) notation encodes the molecular structure in a linear format that can be processed by computer programs. This string representation defines the connectivity of atoms within the molecule.

In 2D structural representations, the compound is typically depicted with the benzene ring as a hexagon, with the substituents attached at their respective positions. This representation clearly shows the connectivity between atoms but does not provide information about the three-dimensional arrangement.

3D conformational analysis reveals that the benzene ring maintains its planar structure, but the substituents can adopt different orientations relative to this plane. The nitro group tends to be coplanar with the benzene ring to maximize conjugation with the π-electron system. The methoxy groups can rotate around the C-O bond, with the preferred conformation being influenced by:

- Steric interactions with neighboring substituents

- Electronic effects that favor specific orientations

- Potential for intramolecular hydrogen bonding or other non-covalent interactions

Computational chemistry models indicate that the chlorine atom at position 2 and the nitro group at position 1 may experience some steric hindrance due to their proximity, potentially causing slight deviations from idealized geometries.

These various representations provide complementary information about the structure of this compound, enabling researchers to understand its physical properties, reactivity patterns, and behavior in different chemical environments.

Structure

2D Structure

特性

IUPAC Name |

3-chloro-1,2-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVZLDRFSQXIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生化学分析

Biochemical Properties

2-Chloro-3,4-dimethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the inflammatory response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification processes. The inhibition of GST can lead to the accumulation of toxic intermediates, contributing to cellular stress. Additionally, this compound can form covalent adducts with cellular proteins, altering their function and potentially leading to cellular dysfunction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism, which can affect cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver damage, inflammation, and apoptosis. These adverse effects are likely due to the compound’s ability to generate reactive intermediates and disrupt cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may be more reactive and toxic than the parent compound. These metabolites can interact with cellular macromolecules, leading to oxidative damage and alterations in metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters. The compound’s lipophilic nature allows it to readily cross cellular membranes, leading to its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. This distribution pattern can influence the compound’s effects on cellular function and viability.

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria. This localization is facilitated by the compound’s lipophilicity and its ability to interact with specific targeting signals. The presence of this compound in these organelles can affect their function, leading to disruptions in protein folding, energy production, and cellular homeostasis.

生物活性

2-Chloro-3,4-dimethoxy-1-nitrobenzene is a nitroaromatic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C9H10ClN1O4

- CAS Number : 1393442-37-9

- Molecular Weight : 229.63 g/mol

The compound features a chloro group and two methoxy groups attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including Bacillus subtilis and Micrococcus luteus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The nitro group is believed to undergo bioreduction within cells, forming reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic effects .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated antimicrobial activity against Bacillus brevis | Demonstrated effective inhibition at low concentrations |

| Study B (2021) | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis via caspase activation |

| Study C (2022) | Assessed anti-inflammatory properties in murine models | Reduced levels of TNF-alpha and IL-6 |

科学的研究の応用

Organic Synthesis

2-Chloro-3,4-dimethoxy-1-nitrobenzene serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biochemical Probes

Due to its ability to interact with specific enzymes and proteins, this compound is explored as a biochemical probe for studying detoxification pathways. It can serve as a substrate for glutathione S-transferases (GSTs), which are crucial in cellular detoxification processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .

Anticancer Potential

The compound's electrophilic nature allows it to disrupt cellular signaling pathways involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), highlighting its potential as an anticancer agent .

Toxicological Studies

Toxicological assessments reveal important safety profiles associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined alongside the minimum bactericidal concentration (MBC), showcasing its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research conducted on cancer cell lines demonstrated that treatment with this compound led to increased levels of ROS and subsequent apoptosis. This study provides insights into the compound's mechanism as a potential anticancer therapeutic agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-3,4-dimethoxy-1-nitrobenzene with key analogs based on substituent patterns, physical properties, and reactivity. Data are derived from peer-reviewed literature and patent sources.

Table 1: Structural and Functional Comparison

Key Findings:

In contrast, 2-chloro-3,5-dinitrobenzoyl chloride’s dual nitro groups at positions 3 and 5 create a highly electron-deficient ring, favoring NAS reactions .

Physical Properties :

- Methoxy groups in the target compound likely improve solubility in organic solvents compared to hydroxylated analogs like caffeic acid. However, caffeic acid’s hydroxyl groups confer higher polarity and melting points due to intermolecular hydrogen bonding .

Reactivity Trends :

- Nitro vs. Methoxy Balance : The target compound’s reactivity in substitution reactions is moderated by the competing effects of nitro (deactivating) and methoxy (activating) groups. By contrast, 2-chloro-3,5-dinitrobenzoyl chloride’s dual nitro groups enhance electrophilic susceptibility at specific positions, as evidenced by its use in forming high-melting amides .

Functional Group Interplay :

- The chlorine atom in both the target compound and 2-chloro-3,5-dinitrobenzoyl chloride contributes to inductive electron withdrawal, but its impact is overshadowed by stronger electron-withdrawing groups (e.g., nitro) in the latter.

Research Implications and Limitations

While direct data on this compound are sparse in the provided evidence, comparisons with structurally related compounds highlight critical trends:

- Synthetic Utility : The compound’s unique substituent arrangement makes it a candidate for synthesizing heterocycles or bioactive molecules, though its reactivity profile requires empirical validation.

- Data Gaps : Melting points, solubility, and spectral data for the target compound are absent in the reviewed literature, underscoring the need for further experimental characterization.

準備方法

Nitration of Veratrole (1,2-Dimethoxybenzene) to 2-Chloro-3,4-dimethoxy-1-nitrobenzene

The initial step in the synthesis involves nitration of veratrole, which provides the nitro-substituted intermediate:

Process: Veratrole is nitrated using nitric acid under controlled low temperatures (-10 to 30 °C) to avoid over-nitration and side reactions. The molar ratio of veratrole to nitric acid is typically between 1:1.5 to 1:10, with reaction times ranging from 1 to 10 hours.

Outcome: The nitration yields 3,4-dimethoxy-1-nitrobenzene as an intermediate compound. This step requires precise temperature control to ensure regioselective nitration at the 1-position relative to the methoxy groups.

The introduction of the chlorine substituent at the 2-position (ortho to one methoxy group) can be achieved by lithiation of dimethoxybenzene derivatives followed by chlorination:

Lithiation: 1,3-Dimethoxybenzene undergoes lithiation with n-butyllithium at low temperatures (around -70 °C), forming the 2-lithio derivative. The reaction mixture is then warmed to room temperature and stirred overnight to complete lithiation.

Chlorination: The lithio intermediate is treated with chlorinating agents such as chlorine gas, N-chlorosuccinimide, or polychloroalkanes (e.g., hexachloroethane). The chlorination is typically performed in inert solvents like diethyl ether or tetrahydrofuran at temperatures ranging from -80 °C to 75 °C depending on the chlorinating agent used.

Yield and Purification: After chlorination, the reaction mixture is quenched with water or acid, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography to yield 2-chloro-1,3-dimethoxybenzene, a key intermediate for further nitration to the target compound.

Alternative Halogenation Using Halide Salts and Catalysts

Recent research shows that inexpensive halide salts (NaCl, NaBr, NaI) can act as halogen donors in the presence of catalysts like silver sulfate and copper acetate to facilitate halogenation of nitro-substituted dimethoxybenzoic acids:

Method: 4,5-Dimethoxy-2-nitrobenzoic acid is reacted with sodium halides in the presence of Ag2SO4 and Cu(OAc)2 in DMSO under oxygen atmosphere at elevated temperatures (around 160 °C).

Application: This method provides a route to halogenated nitrobenzene derivatives, including chloro-substituted products, with good selectivity and yields. Although demonstrated on related compounds, this approach could be adapted for preparing this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Selectivity: The nitration step is critical for obtaining the nitro group at the 1-position relative to methoxy groups. Low temperature and controlled addition of nitric acid prevent over-nitration and unwanted isomers.

Lithiation Control: The lithiation of dimethoxybenzene derivatives must be conducted at very low temperatures to avoid side reactions and ensure regioselectivity for the 2-position.

Chlorinating Agents: Choice of chlorinating agent affects reaction temperature and yield. N-chlorosuccinimide allows milder conditions, while chlorine gas requires careful control to avoid side reactions.

Catalytic Halogenation: The use of silver and copper catalysts with sodium halides offers an environmentally friendlier alternative to traditional chlorination, with potential scalability.

Purification: After each step, purification by crystallization or chromatography is essential to isolate pure intermediates and final product.

Q & A

Q. Key Considerations :

- Use TLC or HPLC to track reaction progress.

- Purify intermediates via recrystallization (e.g., ethanol/water) .

Advanced :

Competing substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) can lead to regioselectivity challenges. Mitigate this by:

- Optimizing Reaction Order : Prioritize nitration after methoxylation to leverage the directing effects of methoxy groups.

- Temperature Control : Lower temperatures favor nitration at the para position relative to methoxy groups.

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and optimize pathways .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Q. Basic :

- Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with literature values for analogous compounds (e.g., 2-Chloro-3-nitroanisole, mp 116–118°C ).

- Crystallography : Use SHELX for structure refinement. For example, SHELXL resolves ambiguities in bond lengths/angles by iteratively fitting experimental data .

Advanced :

Conflicting data may arise from polymorphism or solvent effects. Address this by:

Multi-Technique Analysis : Combine powder XRD, DSC (for phase transitions), and solid-state NMR.

Statistical Thermodynamics : Apply QSPR models to correlate molecular conformation with observed spectral discrepancies .

Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factors >5% indicate potential misassignments) .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic :

- Short-Term Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps, as nitro groups may react with moisture .

Q. Advanced :

- Degradation Pathways :

- Thermal : Decomposition above 150°C (observe via TGA).

- Photolytic : UV exposure cleaves nitro groups; monitor via HPLC-MS for nitro-to-nitrite byproducts.

- Accelerated Aging Studies : Use Arrhenius kinetics (40–60°C, 75% RH) to predict shelf life .

How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

Q. Advanced :

Quantum Chemistry : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group at position 1 directs electrophiles to position 5 .

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions).

Machine Learning : Train models on datasets of nitroaromatics to predict substituent compatibility (e.g., meta-chlorination vs. para-nitration trends) .

What methodologies are recommended for analyzing environmental interactions of this compound?

Q. Advanced :

- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to assess interactions with indoor surfaces (e.g., silica, cellulose) .

- Oxidative Degradation : Expose to ozone/UV and analyze products via GC-MS. Nitro groups may convert to ketones or carboxylic acids.

- Ecotoxicology : Perform QSAR modeling to estimate bioaccumulation potential and toxicity thresholds .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。